molecular formula C21H27N5O3 B4380117 [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B4380117
M. Wt: 397.5 g/mol
InChI Key: UIUYOYFOHANHMR-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YLMETHANONE is a complex organic compound featuring a pyrazole ring system This compound is notable for its unique structural characteristics, which include adamantyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YLMETHANONE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions involving hydrazones and α-bromo ketones . The adamantyl group is introduced via nucleophilic substitution reactions, while the nitro group is added through nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The adamantyl group can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the adamantyl group enhances the compound’s ability to interact with biological targets.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design, particularly in the search for treatments for neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YLMETHANONE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOLE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE: Lacks the adamantyl group, affecting its lipophilicity and interaction with biological targets.

Uniqueness

The combination of the adamantyl and nitro groups in 4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YLMETHANONE imparts unique properties that are not observed in its individual components. This dual functionality allows for a broader range of applications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-11-17(21-8-14-5-15(9-21)7-16(6-14)10-21)13(3)25(23-11)20(27)19-18(26(28)29)12(2)22-24(19)4/h14-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUYOYFOHANHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 2
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
Reactant of Route 6
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL](1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE

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